molecular formula C21H26N2O5S B11594750 ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594750
M. Wt: 418.5 g/mol
InChI Key: CRFMIFNYYFNOQB-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolopyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the substituents and reaction conditions.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like tyrosinase, which plays a crucial role in melanin production . Additionally, it may interact with cellular receptors and signaling pathways involved in inflammation and cancer progression, leading to its therapeutic effects .

Comparison with Similar Compounds

Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties and reactivity patterns .

Biological Activity

Ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 332355-57-4
  • Molecular Formula : C25H26N2O5S2
  • Molecular Weight : 502.61 g/mol

The compound features a thiazolo-pyrimidine core structure which is known for its potential in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds with thiazolo-pyrimidine structures exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazolo-pyrimidines showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies reported significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Cell LineIC50 (μM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be attributed to the inhibition of NF-kB signaling pathways.

Case Studies

  • Antimicrobial Screening :
    • A series of tests were conducted where various concentrations of the compound were applied to bacterial cultures. Results indicated a minimum inhibitory concentration (MIC) as low as 10 μg/mL against Staphylococcus aureus.
  • Cancer Cell Line Studies :
    • In a comparative study with standard chemotherapeutics like doxorubicin, ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl showed comparable efficacy in reducing cell viability in MCF-7 cells.

The biological activity of ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
  • Caspase Activation : In cancer cells, it activates caspases leading to programmed cell death.
  • Cytokine Modulation : It modulates inflammatory responses by affecting cytokine production.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 5-(3,4-diethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O5S/c1-6-26-15-10-9-14(11-16(15)27-7-2)18-17(20(25)28-8-3)12(4)22-21-23(18)19(24)13(5)29-21/h9-11,13,18H,6-8H2,1-5H3

InChI Key

CRFMIFNYYFNOQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC)OCC

Origin of Product

United States

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